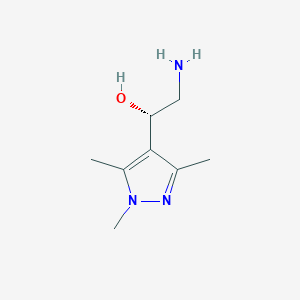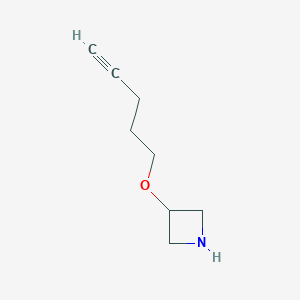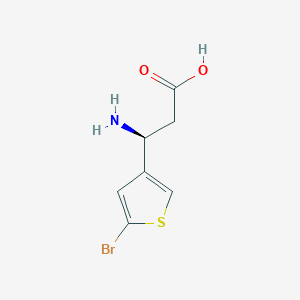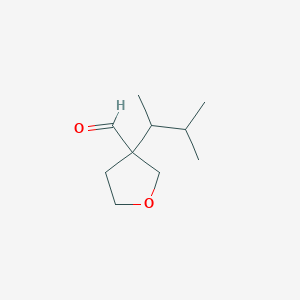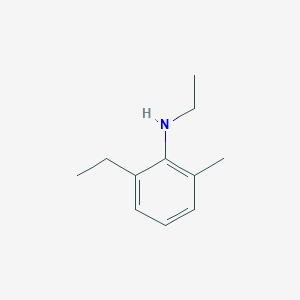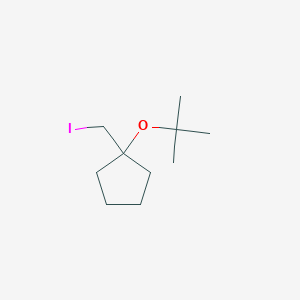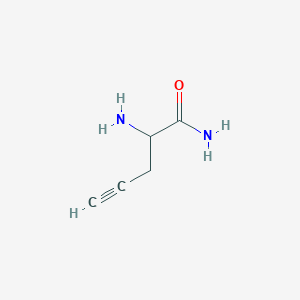
2-Aminopent-4-ynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aminopent-4-ynamide is an organic compound characterized by the presence of an amino group and a triple bond within its molecular structure. This compound is part of the ynamide family, which is known for its unique reactivity due to the polarized triple bond directly connected to a nitrogen atom bearing an electron-withdrawing group . The molecular formula for this compound is C5H8N2O.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminopent-4-ynamide typically involves the reaction of an appropriate alkyne with an amine under controlled conditions. One common method is the coupling of a terminal alkyne with an amine in the presence of a base and a catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions: 2-Aminopent-4-ynamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.
Substitution: Nucleophiles like halides and alkoxides are used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various substituted amides, reduced amines, and oxidized derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Aminopent-4-ynamide has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of 2-Aminopent-4-ynamide involves its unique reactivity due to the polarized triple bond. This polarization facilitates various chemical transformations, including nucleophilic addition and substitution reactions. The compound’s molecular targets and pathways are primarily related to its ability to form stable intermediates and transition states during these reactions .
Comparación Con Compuestos Similares
2-Aminobut-3-ynamide: Similar structure but with a shorter carbon chain.
2-Aminoprop-2-ynamide: Contains a triple bond at a different position.
2-Aminopent-3-ynamide: The triple bond is located at a different position within the carbon chain.
Uniqueness: 2-Aminopent-4-ynamide is unique due to its specific positioning of the amino group and the triple bond, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it a valuable compound in various chemical transformations and applications .
Propiedades
Fórmula molecular |
C5H8N2O |
|---|---|
Peso molecular |
112.13 g/mol |
Nombre IUPAC |
2-aminopent-4-ynamide |
InChI |
InChI=1S/C5H8N2O/c1-2-3-4(6)5(7)8/h1,4H,3,6H2,(H2,7,8) |
Clave InChI |
HTEIULCKLVWXAB-UHFFFAOYSA-N |
SMILES canónico |
C#CCC(C(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


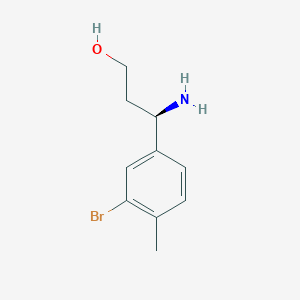
![4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}butan-2-ol](/img/structure/B13310033.png)

![1-[(1-Aminocyclobutyl)methyl]-3-(propan-2-yl)urea](/img/structure/B13310042.png)
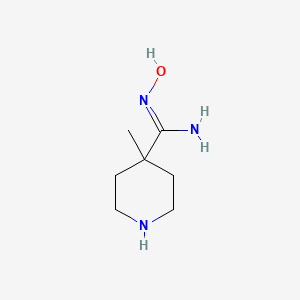
![5-Cyclopropyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13310045.png)
